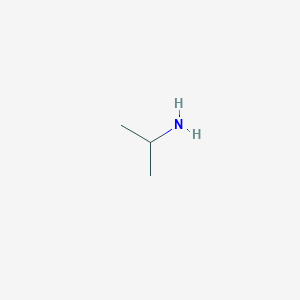
Dimethylglutaconat
Übersicht
Beschreibung
Dimethyl glutaconate, also known as Dimethyl glutaconate, is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl glutaconate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30046. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl glutaconate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl glutaconate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Dimethyl-3-[(Z)-1-Propenyl]glutarat
Dimethylglutaconat kann bei der Synthese von Dimethyl-3-[(Z)-1-Propenyl]glutarat verwendet werden . Diese Verbindung könnte als Baustein bei der Synthese komplexerer organischer Moleküle verwendet werden.
Synthese von Phenanthridinon-Derivaten
Eine weitere Anwendung von this compound ist die Synthese von Phenanthridinon-Derivaten . Phenanthridinone sind eine Klasse organischer Verbindungen, die wegen ihrer potenziellen biologischen Aktivitäten, einschließlich Antikrebsaktivitäten, untersucht wurden.
Synthese von Cumarin-verschmolzenem Elektronendefizit-Dien
This compound reagiert mit Salicylaldehyd in Gegenwart von Piperidin unter Bildung eines Cumarin-verschmolzenen Elektronendefizit-Diens . Diese Reaktion könnte bei der Synthese komplexer organischer Moleküle mit potenziellen Anwendungen in der medizinischen Chemie nützlich sein.
Makrophagen-Immunmodulation
Obwohl nicht direkt mit this compound verwandt, ist es erwähnenswert, dass eine ähnliche Verbindung, Itaconat, ein Nebenprodukt des Tricarbonsäurezyklus ist, das wichtige Rollen bei der Kontrolle des Immunphänotyps und der Entzündungsreaktion von Makrophagen spielt . Dies legt nahe, dass ähnliche Verbindungen wie this compound potenziell ähnliche Wirkungen haben könnten und weiter auf ihre immunmodulatorischen Eigenschaften untersucht werden könnten.
Potenzielle Rolle im Energiestoffwechsel
Wiederum, wenn man einen Parallelzug zu Itaconat zieht, ist bekannt, dass Itaconat den Energiestoffwechsel von Makrophagen beeinflusst . Angesichts der strukturellen Ähnlichkeit könnte this compound möglicherweise einen ähnlichen Effekt auf den zellulären Energiestoffwechsel haben, was ein interessantes Gebiet für zukünftige Forschung wäre.
Potenzielle Rolle bei Entzündungen und Immunreaktionen
Aufbauend auf den vorherigen Punkten, wenn this compound tatsächlich den Makrophagenstoffwechsel beeinflusst, könnte es möglicherweise auch Auswirkungen auf Entzündungen und Immunreaktionen haben . Dies könnte Auswirkungen auf die Behandlung von Krankheiten haben, bei denen Entzündungen eine Schlüsselrolle spielen.
Wirkmechanismus
Target of Action
Dimethyl glutaconate, also known as dimethyl 2-pentenoate, is a diester It is known to react with various compounds in the presence of catalysts, forming different products .
Mode of Action
Dimethyl glutaconate interacts with its targets through chemical reactions. For instance, it reacts with salicaldehyde in the presence of piperidine to form a coumarin-fused electron-deficient diene . This reaction is an example of how dimethyl glutaconate can interact with other molecules to form new compounds.
Biochemical Pathways
It is known to be used in the synthesis of various compounds . For example, it has been used in the Knoevenagel condensation reaction, a prominent organic reaction commonly utilized in the total synthesis of natural and biologically potent products .
Pharmacokinetics
Its physical properties such as its density (1124 g/mL at 20 °C) and refractive index (n20/D 1452) have been documented . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of dimethyl glutaconate’s action depend on the specific reaction it is involved in. For instance, in the reaction with salicaldehyde, it forms a coumarin-fused electron-deficient diene . This new compound may have different properties and effects compared to the original dimethyl glutaconate.
Action Environment
Environmental factors can influence the action, efficacy, and stability of dimethyl glutaconate. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in. For instance, the reaction with salicaldehyde requires the presence of piperidine as a catalyst .
Biochemische Analyse
Biochemical Properties
It is known to react with salicaldehyde in the presence of piperidine to form a coumarin-fused electron deficient diene . This suggests that Dimethyl glutaconate can participate in biochemical reactions involving enzymes and other biomolecules.
Molecular Mechanism
It is known to react with salicaldehyde to form a coumarin-fused electron deficient diene , suggesting that it may interact with biomolecules and potentially influence gene expression
Eigenschaften
IUPAC Name |
dimethyl (E)-pent-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCGFFOFYXLNCG-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5164-76-1 | |
| Record name | Dimethyl-pent-2-enedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dimethyl glutaconate a useful reagent in organic synthesis?
A: Dimethyl glutaconate possesses a unique structure featuring two ester groups conjugated with a double bond. This arrangement makes it a valuable Michael acceptor, meaning it readily reacts with nucleophiles in Michael additions. Furthermore, it can participate in cycloaddition reactions, leading to the formation of cyclic compounds. [, , ]
Q2: Can you provide an example of dimethyl glutaconate's role in constructing complex molecules?
A: One compelling example is its application in synthesizing phenanthridinones [, ]. Researchers successfully utilized dimethyl glutaconate in a base-catalyzed/promoted bicyclization reaction with α,β-unsaturated carbonyl compounds. This reaction efficiently constructs the tricyclic phenanthridinone core, a valuable scaffold found in numerous bioactive compounds. [, ]
Q3: The papers mention "stereoselectivity" in the context of dimethyl glutaconate's reactions. Could you elaborate on this aspect?
A: In certain reactions, for instance, when reacting with cyclopentenone derivatives, dimethyl glutaconate demonstrates stereoselectivity []. This means it preferentially forms one stereoisomer (spatial arrangement of atoms) over others. This selectivity is crucial in organic synthesis, as different stereoisomers can possess distinct biological activities. []
Q4: Are there any limitations associated with the use of dimethyl glutaconate in synthesis?
A: One point to consider is the reactivity of the enone functional group in dimethyl glutaconate, which can react readily with amines at room temperature []. This necessitates careful handling and precise control of reaction conditions to avoid unwanted side reactions. []
Q5: What analytical techniques are employed to characterize and quantify dimethyl glutaconate?
A: Common techniques used to characterize dimethyl glutaconate include melting point determination and spectroscopic methods. Its melting point is reported as 61-62 °C []. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed structural information. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


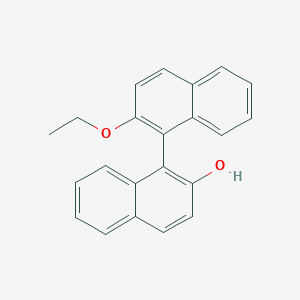
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41713.png)
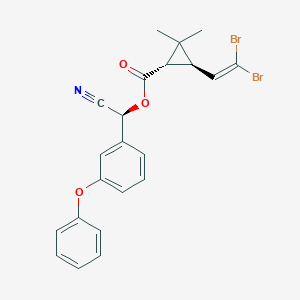
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)
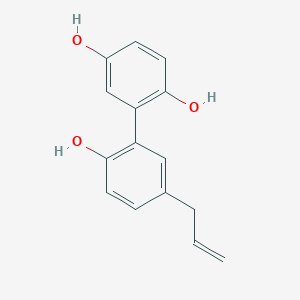
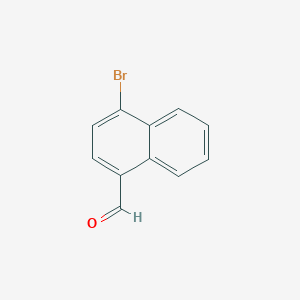
![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)
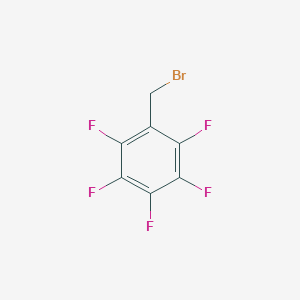
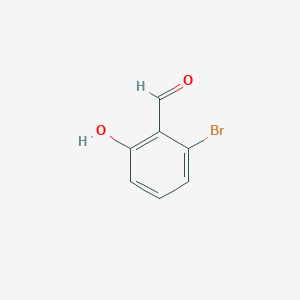
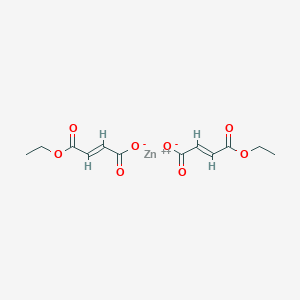
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)


